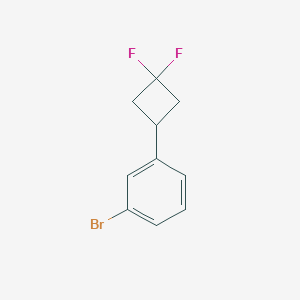
(5-Cyanothiophen-3-yl)boronic acid
Vue d'ensemble
Description
“(5-Cyanothiophen-3-yl)boronic acid” is a chemical compound that has gained significant attention from researchers due to its unique properties. It is used as a reagent or reactant in research on preparation methods of oxime ester photoinitiator for photosensitive resin composition . The IUPAC name for this compound is 5-cyano-3-thienylboronic acid .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular weight of “this compound” is 152.97 . The molecular formula is C5H4BNO2S . The InChI code is 1S/C5H4BNO2S/c7-2-5-1-4 (3-10-5)6 (8)9/h1,3,8-9H .
Chemical Reactions Analysis
Boronic acids have been incorporated in polymeric particles both as a stimuli-responsive functional group and as a targeting ligand . They react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The compound exists in an equilibrium between its triangular hydrophobic form and a tetrahedral hydrophilic form .
Applications De Recherche Scientifique
Cancer Cell Detection
One significant application of boronic acid derivatives, like (5-Cyanothiophen-3-yl)boronic acid, is in cancer cell detection. For instance, Dervisevic et al. (2017) developed a highly sensitive electrochemical cytosensor based on boronic acid-functionalized polythiophene for the detection of cancer cells. This method showed high selectivity and sensitivity, making it a promising approach for early-stage cancer diagnosis (Dervisevic et al., 2017).
Biomedical Applications
Boronic acid-containing polymers, such as those derived from this compound, have shown value in various biomedical applications. Cambre and Sumerlin (2011) highlighted the use of these polymers in the treatment of diseases like HIV, obesity, diabetes, and cancer. They emphasized the unique reactivity, solubility, and responsive nature of boronic acid-containing copolymers (Cambre & Sumerlin, 2011).
Catalysis and Chemical Synthesis
Boronic acids are also key in catalysis and chemical synthesis. Hashimoto, Gálvez, and Maruoka (2015) demonstrated the use of boronic acid in a highly enantioselective aza-Michael addition, indicating its versatility in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
Boronic acids, including this compound, are increasingly used in sensing applications. Lacina, Skládal, and James (2014) discussed their utility in biological labeling, protein manipulation, and the development of therapeutics and sensors (Lacina, Skládal, & James, 2014).
Molecular Recognition and Assembly
Boronic acids are exploited in molecular recognition and assembly due to their ability to form reversible covalent bonds. Bull et al. (2013) explored the interactions of boronic acids with diols and Lewis bases, which are fundamental to their use in sensors and separation systems (Bull et al., 2013).
Safety and Hazards
“(5-Cyanothiophen-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (5-Cyanothiophen-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via the SM coupling reaction . The compound’s role in these pathways is to facilitate the transmetalation process, contributing to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making the compound a valuable tool in organic chemistry .
Propriétés
IUPAC Name |
(5-cyanothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCHKOFLMCIZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065184-99-7 | |
| Record name | (5-cyanothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

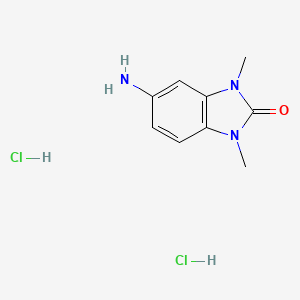
![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)


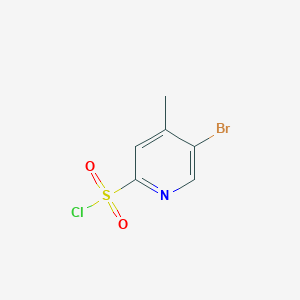

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)
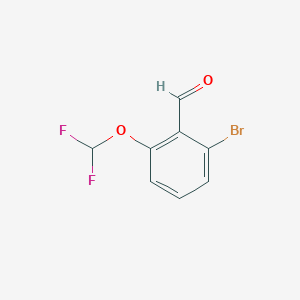
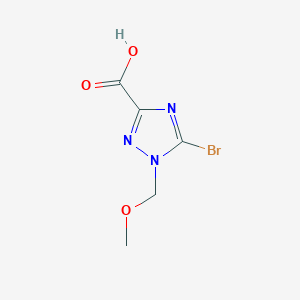

![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
